molecular formula C12H18O3 B8638375 5-(5-Oxocyclopent-1-EN-1-YL)pentyl acetate CAS No. 52477-91-5

5-(5-Oxocyclopent-1-EN-1-YL)pentyl acetate

Cat. No.: B8638375
CAS No.: 52477-91-5
M. Wt: 210.27 g/mol
InChI Key: OMCJIVPDQODFFK-UHFFFAOYSA-N
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Description

5-(5-Oxocyclopent-1-EN-1-YL)pentyl acetate is a useful research compound. Its molecular formula is C12H18O3 and its molecular weight is 210.27 g/mol. The purity is usually 95%.
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Properties

CAS No.

52477-91-5

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

5-(5-oxocyclopenten-1-yl)pentyl acetate

InChI

InChI=1S/C12H18O3/c1-10(13)15-9-4-2-3-6-11-7-5-8-12(11)14/h7H,2-6,8-9H2,1H3

InChI Key

OMCJIVPDQODFFK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCCCCC1=CCCC1=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a well stirred mixture of 405 g. (4.05 moles) of calcium carbonate, 3 l. of water, and 2.5 l. of chloroform cooled to 5° C. is added simultaneously 1016 g. (4.0 moles) of 1-acetoxy-2-(5-acetoxy-pentyl)-1-cyclopentene (Example 56) and a solution of 648 g. (4.05 moles) of bromine in 500 ml. of carbon tetrachloride at a rate to maintain a temperature below 10° C. The mixture is stirred for half an hour after addition of the reagents and the phases are then separated. The organic phase is washed with 2% sodium thiosulfate solution, water, and saturated brine, dried (MgSO4), and evaporated in vacuo to an oil. The oil is immediately added to a refluxing slurry of 500 g. (5.0 moles) of calcium carbonate in 2.5 l of N,N-dimethylacetamide under nitrogen and the mixture is then refluxed for thirty minutes. The mixture is cooled, filtered, and partitioned between water and diethyl ether. The organic phase is washed with water and saturated brine, dried (MgSO4), and evaporated to yield 757 g. of an oil, b.p. 116°-118° C. (0.25 mm.).
Quantity
4.05 mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
1-acetoxy-2-(5-acetoxy-pentyl)-1-cyclopentene
Quantity
4 mol
Type
reactant
Reaction Step Three
Quantity
4.05 mol
Type
reactant
Reaction Step Four
Quantity
5 mol
Type
reactant
Reaction Step Five
Quantity
2.5 L
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

To a well stirred mixture of 405 g. (4.05 moles) of calcium carbonate, 3 l. of water, and 2.5 l. of chloroform cooled to 5°C. is added simultaneously 1016 g. (4.0 moles) of 1-acetoxy-2-(5-acetoxy-pentyl)-1-cyclopentene (Example 56) and a solution of 648 g. (4.05 moles) of bromine in 500 ml. of carbon tetrachloride at a rate to maintain a temperature below 10°C. The mixture is stirred for half an hour after addition of the reagents and the phases are then separated. The organic phase is washed with 2% sodium thiosulfate solution, water, and saturated brine, dried (MgSO4), and evaporated in vacuo to an oil. The oil is immetiately added to a refluxing a slurry of 500 g. (5.0 moles) of calcium carbonaate in 2.5 l of N,N-dimethylacetamide under nitrogen and the mixture is then refluxed for thirty minutes. The mixture is cooled, filtered, and partitioned between water and diethyl. The organic phase is washed with water and saturated brine, dried (MgSO4), and evaporated to yield 757 g. of an oil, b.p. 116°-118°C. (0.25 mm.).
Quantity
4.05 mol
Type
reactant
Reaction Step One
Name
1-acetoxy-2-(5-acetoxy-pentyl)-1-cyclopentene
Quantity
4 mol
Type
reactant
Reaction Step Two
Quantity
4.05 mol
Type
reactant
Reaction Step Three
Name
calcium
Quantity
5 mol
Type
reactant
Reaction Step Four
Quantity
2.5 L
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

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